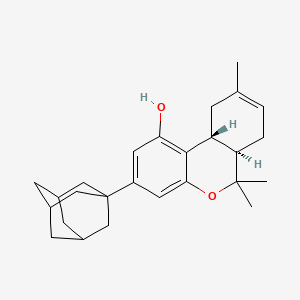
Papaveroline
Vue d'ensemble
Description
La papavéroline est un alcaloïde naturel dérivé du pavot à opium. Sa structure est liée à celle de la papavérine, un autre alcaloïde de l’opium bien connu. La papavéroline a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La papavéroline peut être synthétisée par différentes voies chimiques. Une méthode courante consiste à réduire la papavérine à l’aide de réactifs et de conditions spécifiques. Par exemple, la réduction de la papavérine avec du borohydrure de sodium dans le méthanol peut produire de la papavéroline . Une autre méthode consiste à transformer biologiquement la papavérine à l’aide de cultures microbiennes, ce qui peut produire de la papavéroline comme métabolite .
Méthodes de production industrielle : La production industrielle de la papavéroline fait généralement appel à la voie de synthèse chimique en raison de sa capacité de production à grande échelle et de son efficacité. Le procédé comprend souvent la chlorométhylation du vératrol pour obtenir du chlorure de 3,4-diméthoxybenzyle, suivie d’une cyanation et d’étapes ultérieures pour produire de la papavéroline .
Analyse Des Réactions Chimiques
Types de réactions : La papavéroline subit diverses réactions chimiques, notamment :
Oxydation : La papavéroline peut être oxydée pour former de la papavérinol et d’autres dérivés.
Réduction : La réduction de la papavérine en papavéroline est une réaction courante.
Substitution : La papavéroline peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés en milieu acide ou basique.
Réduction : Le borohydrure de sodium dans le méthanol est couramment utilisé pour la réduction de la papavérine en papavéroline.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, souvent dans des conditions douces.
Principaux produits :
Oxydation : Papavérinol et autres dérivés oxydés.
Réduction : Papavéroline.
Substitution : Dérivés substitués de la papavéroline.
4. Applications de la recherche scientifique
Chimie : Utilisée comme précurseur pour la synthèse d’autres alcaloïdes et dérivés.
Biologie : Étudiée pour ses effets sur les processus cellulaires et l’inhibition enzymatique.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme produit chimique de recherche.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other alkaloids and derivatives.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
La papavéroline exerce principalement ses effets par l’inhibition d’enzymes spécifiques et la modulation de voies moléculaires. Il a été démontré qu’elle inhibe la tyrosine kinase Fyn, un acteur clé de la pathogenèse de la maladie d’Alzheimer . En se liant au site actif de l’enzyme, la papavéroline empêche son activation et la phosphorylation subséquente des protéines cibles, modulant ainsi les voies de signalisation cellulaire impliquées dans la neurodégénérescence.
Comparaison Avec Des Composés Similaires
La papavéroline a une structure similaire à celle d’autres alcaloïdes de l’opium tels que la papavérine, la morphine et la codéine. Elle diffère cependant par ses actions pharmacologiques et son potentiel thérapeutique. Contrairement à la morphine et à la codéine, qui sont principalement utilisées pour leurs propriétés analgésiques, la papavéroline est étudiée pour ses effets neuroprotecteurs et ses capacités d’inhibition enzymatique .
Composés similaires :
Papavérine : Utilisée comme vasodilatateur et relaxant musculaire lisse.
Morphine : Un analgésique puissant utilisé pour la gestion de la douleur.
Codéine : Un analgésique et un antitussif.
Propriétés
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKCNCLQIHHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23740-74-1 (HBr) | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972889 | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-77-6, 23740-74-1 | |
| Record name | Papaveroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Papaveroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVEROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


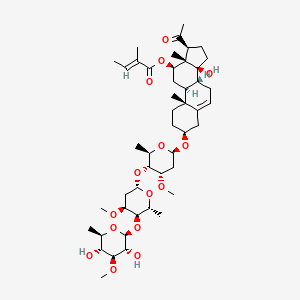
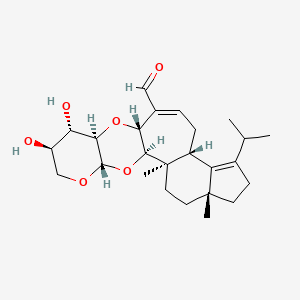




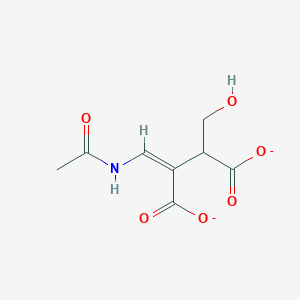
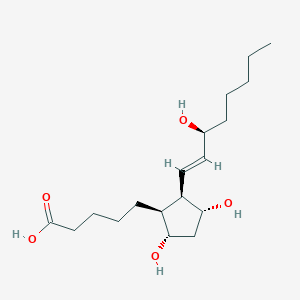
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)
![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)

